

Spectroscopic Characterization Guide: 2-Acetyl-1-oxaspiro[2.5]octan-4-one

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Compound of Interest

Compound Name:	2-Acetyl-1-oxaspiro[2.5]octan-4-one
CAS No.:	156363-75-6
Cat. No.:	B584816

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Executive Summary

2-Acetyl-1-oxaspiro[2.5]octan-4-one represents a class of functionalized spiro-epoxides used as high-value intermediates in drug discovery. The structural validation of this molecule relies heavily on ^{13}C NMR to confirm the formation of the strained oxirane ring and the integrity of the orthogonal ketone functionalities.

Core Challenge: Differentiating the spiro-epoxide product from the exo-cyclic enone precursor and the thermodynamically stable dihydrofuran rearrangement products.

Key Diagnostic Indicator: The appearance of a quaternary spiro-carbon signal in the 60–70 ppm range, distinct from the alkene region (120–150 ppm) of the precursor.

Structural Analysis & Chemical Shift Assignment

The following data represents the expected chemical shift ranges derived from empirical additivity rules and analogous spiro-epoxy cyclohexanone systems (e.g., Fumagillin intermediates, Pulegone oxide).

Table 1: Diagnostic ¹³C NMR Shifts (CDCl₃, 100 MHz)

Carbon Position	Functional Group	Expected Shift (, ppm)	Diagnostic Features
C4 (Ring)	Ketone (Cyclic)	208.0 – 212.0	Most deshielded signal; typical of 6-membered ring ketones.
C2' (Acetyl)	Ketone (Acyclic)	202.0 – 206.0	Slightly shielded relative to the ring ketone.
C1 (Spiro)	Quaternary Epoxide	64.0 – 69.0	CRITICAL: Disappearance of alkene quaternary C (from precursor).
C2 (Epoxide)	Methine (CH-O)	58.0 – 63.0	Coupled to Acetyl; significantly deshielded compared to alkyl CH.
C3, C5-C8	Cyclohexane CH ₂	20.0 – 42.0	C3/C5 (to ketone) appear downfield (~40 ppm).
Acetyl CH ₃	Methyl	24.0 – 28.0	Sharp, intense singlet.

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Note on Stereochemistry: The chemical shifts of C1 (Spiro) and C2 (Epoxide) are sensitive to the relative stereochemistry (cis/trans) of the acetyl group relative to the ring ketone. Trans-isomers typically show slightly upfield shifts for the epoxide carbons due to reduced steric compression compared to cis-isomers.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" refer to the synthetic precursor (starting material) and the most common degradation impurity.

Table 2: Comparative Spectroscopic Fingerprint

Feature	Target Product (Spiro-Epoxide)	Precursor (Exocyclic Enone)	Impurity (Dihydrofuran Derivative)
Structure Type	Strained 3-membered ring	Conjugated Alkene	5-membered Ether Ring
Quaternary C	65–69 ppm (spiro-C-O)	130–145 ppm (C=C)	80–90 ppm (C-O-C)
Methine CH	58–63 ppm (Epoxide)	125–140 ppm (Vinyl)	100–115 ppm (Furan vinyl)
Carbonyls	Two distinct peaks (>200 ppm)	Conjugated ketone (<200 ppm)	One ketone; one enol ether
Stability	Kinetic product (Reactive)	Stable	Thermodynamic product (Stable)

Mechanism of Impurity Formation (Context)

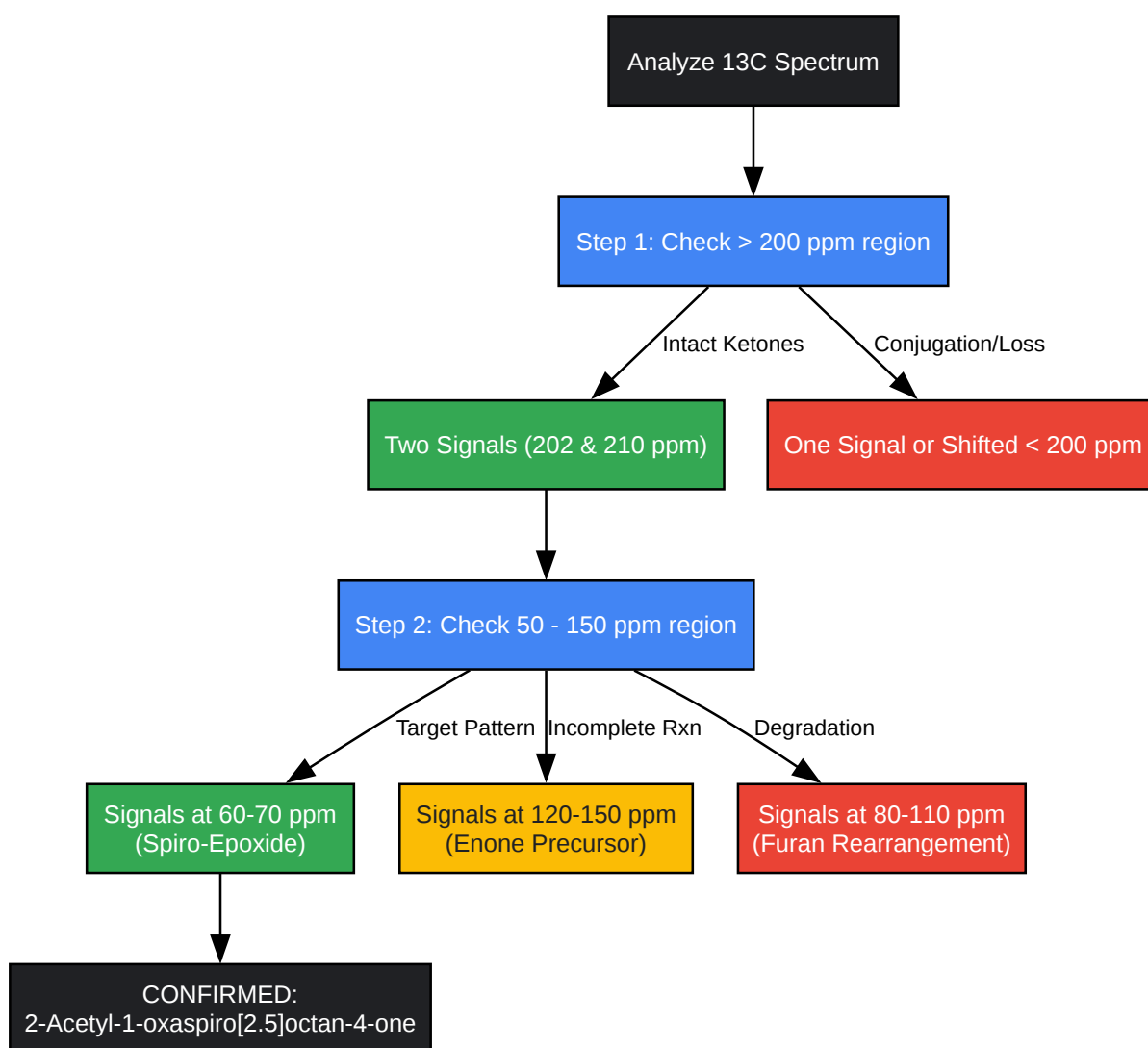
If the reaction environment is acidic or thermally stressed, the spiro-epoxide undergoes ring expansion to form a dihydrofuran.

- Observation: Loss of the ~60 ppm signals and appearance of vinyl ether signals (~110 ppm and ~145 ppm).

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic

This decision tree guides the researcher through the assignment process based on the observed spectrum.



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Caption: Logic flow for confirming the spiro-epoxide structure and ruling out precursors or rearrangement products.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.

A. Sample Preparation[2]

- Solvent Selection: Use Benzene-d6 (C6D6) instead of Chloroform-d (CDCl3) if possible.
 - Reasoning: Benzene-d6 typically provides better resolution between the ring protons and the acetyl group in ¹H NMR, and prevents acid-catalyzed rearrangement of the sensitive epoxide which can occur in "acidic" CDCl3 (due to DCI formation).
- Concentration: Prepare a 20-30 mg/mL solution.
 - Reasoning: ¹³C is 1.1% naturally abundant. Lower concentrations require excessive scan times; higher concentrations risk aggregation effects.

B. Acquisition Parameters (Bruker/Varian 400 MHz equiv.)

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
 - Validation: Quaternary carbons (Spiro C1, Ketone C4) have long T1 relaxation times. Short D1 results in poor integration and missing quaternary peaks.
- Scans (NS): Minimum 512 scans (approx. 30 mins) for clear quaternary signals.
- Spectral Width: -10 to 230 ppm.

C. Troubleshooting

- Issue: Missing peak at ~65 ppm (Spiro C).
- Root Cause: Inefficient relaxation of the quaternary carbon.

- Fix: Increase D1 to 5 seconds or add Cr(acac)₃ relaxation agent.

References

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